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Compound of Interest

Compound Name: Linalyl butyrate

Cat. No.: B1205819 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Linalyl butyrate (CAS No. 78-36-4) is a naturally occurring ester recognized for its

characteristic fruity and floral aroma.[1][2] It is a key component in the flavor profiles of various

fruits and is synthetically produced for use as a flavoring agent in a wide range of food

products.[1][3] These application notes provide comprehensive information on the properties,

applications, and analytical evaluation of linalyl butyrate for food science professionals.

Chemical and Physical Properties
Linalyl butyrate is the ester of linalool and butyric acid. Its chemical and physical properties

are summarized below.
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Property Value Reference

Synonyms
3,7-dimethylocta-1,6-dien-3-yl

butanoate, Linalyl butanoate
[4]

FEMA Number 2639 [4][5]

JECFA Number 361 [4][5][6]

Molecular Formula C14H24O2 [4][5][7]

Molecular Weight 224.34 g/mol [4][7][8]

Appearance Colorless to pale yellow liquid [5][8]

Odor Profile
Fruity, sweet, pear-like, with

floral and citrus nuances
[8][9][10]

Taste Profile
Floral, terpy, fruity, citrus, and

berry
[3][8]

Boiling Point 80-82 °C at 0.2 mm Hg [9][11]

Solubility
Soluble in alcohols and oils;

slightly soluble in water
[4][10]

Regulatory Status

Generally Recognized as Safe

(GRAS) by FEMA. Permitted

for direct addition to food for

human consumption by the

FDA (21 CFR 172.515).[5][7]

[12] Deemed to have no safety

concern at current levels of

intake when used as a

flavouring agent by JECFA.[4]

[6]

Applications in the Food Industry
Linalyl butyrate is utilized to impart or enhance fruity and floral notes in a variety of food and

beverage products. Its characteristic pear-like aroma makes it a valuable component in the

creation of complex fruit flavor profiles.[1][4]
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Typical Usage Levels
The following table summarizes the typical usage levels of linalyl butyrate in various food

categories as reported by the Flavor and Extract Manufacturers Association (FEMA).

Food Category Average Maximum PPM

Baked Goods 13.0

Non-alcoholic Beverages 1.2

Frozen Dairy 4.3

Fruit Ices 4.3

Hard Candy 2.2

Gelatins / Puddings 0.09

(Source: The Good Scents Company, based on FEMA data)[5]

Experimental Protocols
Sensory Evaluation Protocols
Objective: To determine the sensory impact of linalyl butyrate in a food product.

Two common sensory discrimination tests are the Triangle Test and the Paired Comparison

Test.

1. Triangle Test Protocol

This test determines if a perceptible overall difference exists between two samples.[6][8][9]

Materials:

Control sample (food product without linalyl butyrate).

Test sample (food product with a specific concentration of linalyl butyrate).

Identical, odor-free sample cups, coded with random three-digit numbers.
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Palate cleansers (e.g., unsalted crackers, filtered water).

Ballots for recording responses.

A sensory panel of at least 20-40 trained or consumer panelists.[2]

Procedure:

Prepare the control and test samples. Ensure they are at the same temperature and

presented in a consistent manner.

For each panelist, present three coded samples: two are identical (either both control or

both test) and one is different. The order of presentation should be randomized for each

panelist (e.g., AAB, ABA, BAA, BBA, BAB, ABB).[6]

Instruct panelists to evaluate the samples from left to right.

Ask panelists to identify the "odd" or "different" sample.[8][9]

Provide palate cleansers for use between samples.

Data Analysis:

Tally the number of correct and incorrect identifications.

The probability of choosing the correct sample by chance is 1/3.[6]

Use a statistical table for triangle tests (or a chi-square test) to determine if the number of

correct responses is statistically significant at a chosen confidence level (e.g., p < 0.05).

2. Paired Comparison Test Protocol

This test determines if a directional difference exists in a specific attribute (e.g., "fruitiness") or

to establish a preference between two samples.[13][14]

Materials:

Control sample.
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Test sample.

Coded sample cups.

Palate cleansers.

Ballots.

Sensory panel.

Procedure:

Present each panelist with two coded samples: one control and one test. The presentation

order should be randomized.

Instruct panelists to taste both samples.

Ask a specific question, such as "Which sample is more fruity?" or "Which sample do you

prefer?".[13]

Data Analysis:

Count the number of responses for each sample.

Use a binomial table or a chi-square test to determine if the results are statistically

significant.

Analytical Chemistry Protocol: Quantification by
Headspace Gas Chromatography-Mass Spectrometry
(HS-GC-MS)
Objective: To quantify the concentration of linalyl butyrate in a food or beverage sample.

Headspace GC-MS is a suitable technique for analyzing volatile compounds like esters.[1][4]

Instrumentation and Materials:

Gas Chromatograph with a Mass Spectrometer detector (GC-MS).
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Headspace autosampler.

GC column suitable for flavor analysis (e.g., DB-5ms or equivalent).

Helium carrier gas.

20 mL headspace vials with caps and septa.

Linalyl butyrate standard.

Solvent for standard preparation (e.g., ethanol or methanol).

Internal standard (e.g., ethyl heptanoate, if required for improved accuracy).

Sample Preparation:

Liquid Samples (e.g., Beverages): Pipette a known volume (e.g., 5 mL) of the beverage

into a headspace vial.

Solid or Semi-Solid Samples (e.g., Baked Goods, Yogurt): Weigh a known amount (e.g., 2

g) of the homogenized sample into a headspace vial. Add a known volume of deionized

water or a suitable buffer to create a slurry.

Matrix Modification (Optional): Add a salt (e.g., sodium chloride) to the vial to increase the

volatility of the analytes.

Internal Standard: If used, add a known concentration of the internal standard to each vial.

Seal the vials immediately.

HS-GC-MS Parameters (Example):

Headspace Autosampler:

Vial Equilibration Temperature: 70°C

Vial Equilibration Time: 30 minutes

Loop Temperature: 80°C
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Transfer Line Temperature: 90°C

Gas Chromatograph:

Injector Temperature: 250°C

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

Oven Temperature Program: Initial temperature of 50°C, hold for 2 minutes, ramp to

250°C at 10°C/min, and hold for 5 minutes.

Mass Spectrometer:

Ion Source Temperature: 230°C

Quadrupole Temperature: 150°C

Ionization Mode: Electron Ionization (EI) at 70 eV.

Scan Range: m/z 40-300.

Calibration and Quantification:

Prepare a series of calibration standards by spiking a control matrix (or a model solution)

with known concentrations of linalyl butyrate.

Analyze the standards using the same HS-GC-MS method.

Generate a calibration curve by plotting the peak area of linalyl butyrate (or the ratio of

the peak area of linalyl butyrate to the internal standard) against the concentration.

Analyze the food samples and determine the concentration of linalyl butyrate by

interpolating its peak area from the calibration curve.
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Caption: Workflow for Sensory Evaluation of Linalyl Butyrate.
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Caption: Workflow for Analytical Quantification of Linalyl Butyrate.
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Caption: Generalized Olfactory Signal Transduction Pathway.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. mdpi.com [mdpi.com]

2. scribd.com [scribd.com]

3. imbibeinc.com [imbibeinc.com]

4. Volatile and flavour analysis - Chemical Analysis Facility (CAF) [research.reading.ac.uk]

5. Direct analysis of volatile organic compounds in foods by headspace extraction
atmospheric pressure chemical ionisation mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

6. Triangle Test [sensorysociety.org]

7. fiveable.me [fiveable.me]

8. Sensory triangle testing, discrimination test at Campden BRI [campdenbri.co.uk]

9. ctv-jve-journal.org [ctv-jve-journal.org]

10. researchgate.net [researchgate.net]

11. pubs.acs.org [pubs.acs.org]

12. Quantitative ester analysis in cachaca and distilled spirits by gas chromatography-mass
spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

13. fiveable.me [fiveable.me]

14. Analytica EBC | Sensory | 13.6 - Sensory Analysis: Paired Comparison Test (IM)
[brewup.eu]

To cite this document: BenchChem. [Application Notes and Protocols for Linalyl Butyrate in
Food Science]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1205819#use-of-linalyl-butyrate-as-a-flavoring-agent-
in-food-science]

Disclaimer & Data Validity:

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 11 Tech Support

https://www.benchchem.com/product/b1205819?utm_src=pdf-custom-synthesis
https://www.mdpi.com/2076-3417/14/5/1910
https://www.scribd.com/document/554779032/Triangle-Test
https://imbibeinc.com/technical-industry-guidance/esters-fruity-building-blocks-flavor
https://research.reading.ac.uk/chemical-analysis-facility/volatile-analysis/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5656932/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5656932/
https://www.sensorysociety.org/knowledge/sspwiki/Pages/Triangle%20Test.aspx
https://fiveable.me/key-terms/principles-food-science/triangle-test
https://www.campdenbri.co.uk/videos/sensory-triangle-testing.php
https://www.ctv-jve-journal.org/articles/ctv/pdf/2025/01/ctv20254001p10.pdf
https://www.researchgate.net/publication/11292536_Preparation_of_Samples_for_Gas_ChromatographyMass_Spectrometry_Analysis_of_Phthalate_and_Adipate_Esters_in_Plasma_and_Beverages_by_Steam_Distillation_and_Extraction
https://pubs.acs.org/doi/10.1021/ed076p245
https://pubmed.ncbi.nlm.nih.gov/18570431/
https://pubmed.ncbi.nlm.nih.gov/18570431/
https://fiveable.me/key-terms/principles-food-science/paired-comparison
https://brewup.eu/ebc-analytica/sensory/sensory-analysis-paired-comparison-test-im/13.6
https://brewup.eu/ebc-analytica/sensory/sensory-analysis-paired-comparison-test-im/13.6
https://www.benchchem.com/product/b1205819#use-of-linalyl-butyrate-as-a-flavoring-agent-in-food-science
https://www.benchchem.com/product/b1205819#use-of-linalyl-butyrate-as-a-flavoring-agent-in-food-science
https://www.benchchem.com/product/b1205819#use-of-linalyl-butyrate-as-a-flavoring-agent-in-food-science
https://www.benchchem.com/product/b1205819#use-of-linalyl-butyrate-as-a-flavoring-agent-in-food-science
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1205819?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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